11-(4-benzyl-1-piperazinyl)-2,3-dihydro-1H-cyclopenta[4,5]pyrido[1,2-a]benzimidazole-4-carbonitrile
Description
This compound belongs to the pyrido[1,2-a]benzimidazole class, characterized by a fused tricyclic core (cyclopenta[4,5]pyrido[1,2-a]benzimidazole) with a 4-carbonitrile group and a 4-benzyl-1-piperazinyl substituent at the 11-position.
Properties
IUPAC Name |
16-(4-benzylpiperazin-1-yl)-1,8-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,8,10,15-hexaene-10-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5/c27-17-22-20-9-6-10-21(20)26(31-24-12-5-4-11-23(24)28-25(22)31)30-15-13-29(14-16-30)18-19-7-2-1-3-8-19/h1-5,7-8,11-12H,6,9-10,13-16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMWYEYUSJQMDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=NC4=CC=CC=C4N3C(=C2C1)N5CCN(CC5)CC6=CC=CC=C6)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share the pyrido[1,2-a]benzimidazole core but differ in substituents, leading to variations in physicochemical properties and bioactivity:
Table 1: Structural and Functional Comparison
Key Findings
Substituent Impact on Solubility :
- The benzyl-piperazinyl group in the target compound improves aqueous solubility compared to the fluorenyl analog (logP ~3.5 vs. ~4.2) .
- The chloro-substituted derivative (C₁₅H₁₀ClN₃) exhibits poor solubility, limiting bioavailability .
Biological Activity: Pyrido[1,2-a]benzimidazole derivatives with electron-withdrawing groups (e.g., carbonitrile, chloro) show antimicrobial activity against Gram-positive bacteria (MIC: 8–32 μg/mL) . Piperazinyl and morpholino substituents enhance activity against fungal pathogens (e.g., Candida albicans), likely due to improved target engagement .
Synthetic Accessibility :
- Multicomponent reactions (e.g., heterocyclic ketene aminal intermediates) enable efficient synthesis of the pyrido[1,2-a]benzimidazole core but require precise control to avoid byproducts .
- The benzyl-piperazinyl group is introduced via nucleophilic aromatic substitution or Suzuki coupling, with yields >70% reported for analogous compounds .
Structure-Activity Relationship (SAR) Insights
- Piperazinyl vs.
- Fluorenyl Substitution : The bulky fluorenyl group increases steric hindrance, which may reduce binding to compact active sites but improve pharmacokinetic retention .
- Carbonitrile Role : The 4-carbonitrile stabilizes the planar conformation of the tricyclic core, critical for intercalation or π-π stacking in biological targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
